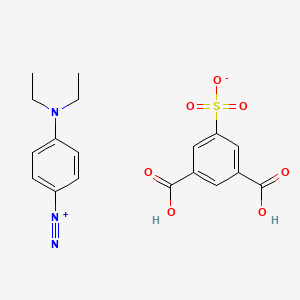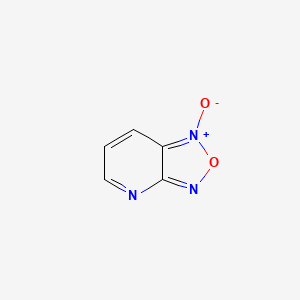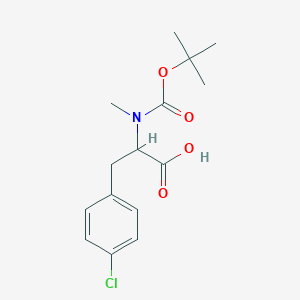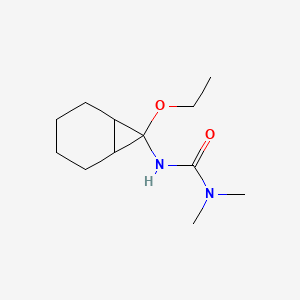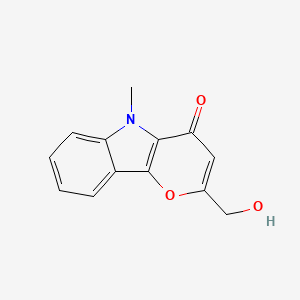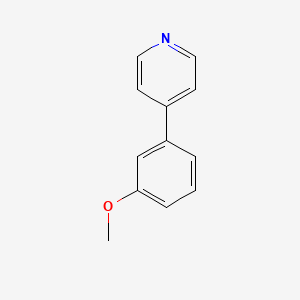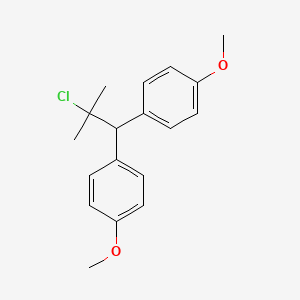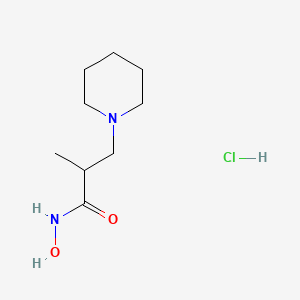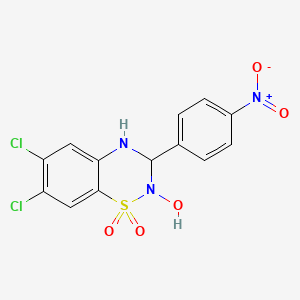![molecular formula C15H10N2O2 B12810574 12-Hydroxyindolo[2,1-b]quinazoline-6(12H)-one CAS No. 62584-08-1](/img/structure/B12810574.png)
12-Hydroxyindolo[2,1-b]quinazoline-6(12H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 292147 is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 292147 involves several steps, starting with the preparation of the necessary precursors. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as condensation, cyclization, and functional group modifications. The reaction conditions often require specific temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of NSC 292147 is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The process involves large-scale reactors and continuous monitoring of reaction parameters to maintain consistency in product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity levels for industrial applications.
Chemical Reactions Analysis
Types of Reactions
NSC 292147 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: NSC 292147 can participate in substitution reactions where one functional group is replaced by another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in the reactions of NSC 292147 include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines, alcohols
The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from the reactions of NSC 292147 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
NSC 292147 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential role in cellular processes and as a tool for investigating biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of NSC 292147 involves its interaction with specific molecular targets and pathways within cells. The compound can modulate the activity of enzymes, receptors, and other proteins, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
NSC 292147 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 125973: Known for its use in cancer research and chemotherapy.
NSC 292146: Studied for its potential in treating neurological disorders.
Properties
CAS No. |
62584-08-1 |
|---|---|
Molecular Formula |
C15H10N2O2 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
12-hydroxy-12H-indolo[2,1-b]quinazolin-6-one |
InChI |
InChI=1S/C15H10N2O2/c18-13-10-6-2-4-8-12(10)17-14(13)16-11-7-3-1-5-9(11)15(17)19/h1-8,15,19H |
InChI Key |
UYTIXHDIFSRARY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(N3C4=CC=CC=C4C(=O)C3=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



